molecular formula C9H5BrF2N2 B15258314 6-Bromo-5,8-difluoroquinolin-3-amine

6-Bromo-5,8-difluoroquinolin-3-amine

Cat. No.: B15258314
M. Wt: 259.05 g/mol
InChI Key: WLOCLHZCKRWKSF-UHFFFAOYSA-N
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Description

6-Bromo-5,8-difluoroquinolin-3-amine: is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinolin-3-amine typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline. This intermediate can then be brominated to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and bromination reactions under controlled conditions. The use of specialized equipment and reagents ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,8-difluoroquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Bromo-5,8-difluoroquinolin-3-amine is used as a building block in organic synthesis.

Biology and Medicine: Fluorinated quinolines, including this compound, exhibit significant biological activities. They are studied for their potential as antibacterial, antiviral, and anticancer agents. The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets .

Industry: This compound is used in the development of materials with specific properties, such as liquid crystals and dyes. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-difluoroquinolin-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to its biological effects. The bromine atom may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5,8-difluoroquinolin-3-amine is unique due to the presence of both bromine and fluorine atoms. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5BrF2N2

Molecular Weight

259.05 g/mol

IUPAC Name

6-bromo-5,8-difluoroquinolin-3-amine

InChI

InChI=1S/C9H5BrF2N2/c10-6-2-7(11)9-5(8(6)12)1-4(13)3-14-9/h1-3H,13H2

InChI Key

WLOCLHZCKRWKSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(C=C2F)Br)F)N

Origin of Product

United States

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